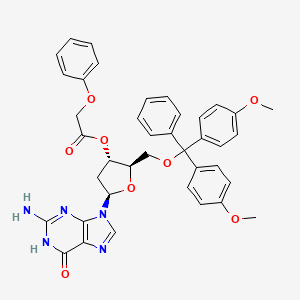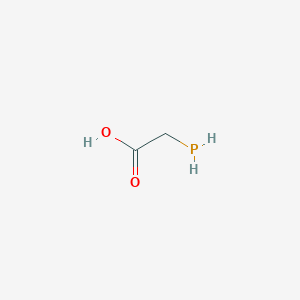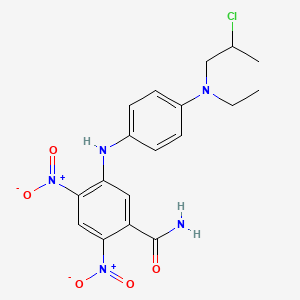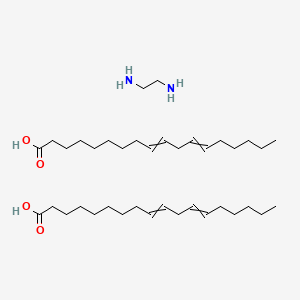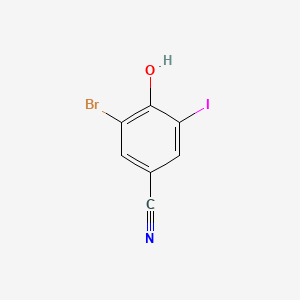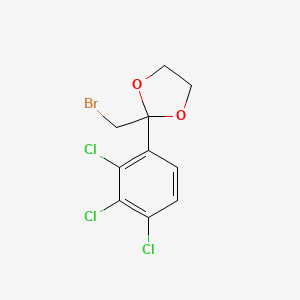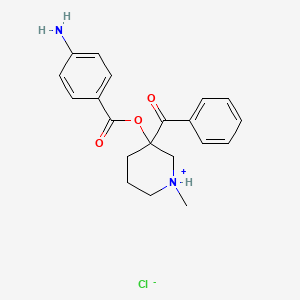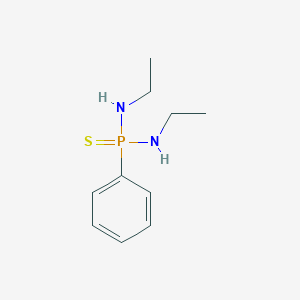
n,n'-Diethyl-p-phenylphosphonothioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diethyl-p-phenylphosphonothioic diamide is a chemical compound with the molecular formula C10H17N2PS. It is known for its unique structure, which includes a phosphonothioic group bonded to a phenyl ring and two diethylamine groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-p-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phenylphosphonothioic dichloride (C6H5P(S)Cl2) and diethylamine (C4H11N).
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Procedure: Phenylphosphonothioic dichloride is added dropwise to a solution of diethylamine in an appropriate solvent, such as dichloromethane or toluene. The mixture is stirred for several hours to ensure complete reaction. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-p-phenylphosphonothioic diamide follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically purified using industrial-scale techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diethyl-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to a phosphine or phosphine oxide.
Substitution: The diethylamine groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield phosphonothioic acid derivatives.
- Reduction can produce phosphine or phosphine oxide derivatives.
- Substitution reactions can lead to a variety of substituted phosphonothioic diamides.
Applications De Recherche Scientifique
N,N’-Diethyl-p-phenylphosphonothioic diamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N’-Diethyl-p-phenylphosphonothioic diamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and the context of the reaction.
Comparaison Avec Des Composés Similaires
N,N’-Diethyl-p-phenylphosphonothioic diamide can be compared with other similar compounds, such as:
Phenylphosphonothioic dichloride: The precursor in its synthesis, which lacks the diethylamine groups.
Diethylphosphonothioic acid: A related compound with a similar phosphonothioic group but different substituents.
Phosphonothioic diamides: Other derivatives with different alkyl or aryl groups.
Uniqueness
The uniqueness of N,N’-Diethyl-p-phenylphosphonothioic diamide lies in its specific combination of a phenyl ring, phosphonothioic group, and diethylamine groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6278-47-3 |
|---|---|
Formule moléculaire |
C10H17N2PS |
Poids moléculaire |
228.30 g/mol |
Nom IUPAC |
N-[ethylamino(phenyl)phosphinothioyl]ethanamine |
InChI |
InChI=1S/C10H17N2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,14) |
Clé InChI |
AHJMAIFQCPMLKD-UHFFFAOYSA-N |
SMILES canonique |
CCNP(=S)(C1=CC=CC=C1)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


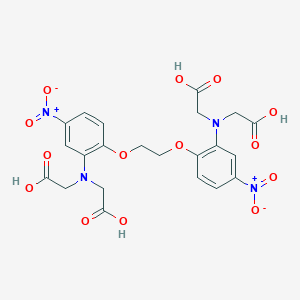
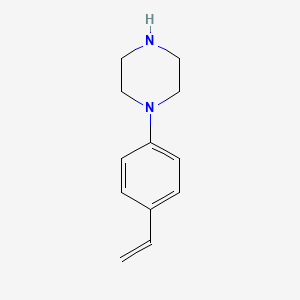
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
